molecular formula C6H9N3O2 B1211710 Bacimethrin CAS No. 3690-12-8

Bacimethrin

Cat. No.: B1211710
CAS No.: 3690-12-8
M. Wt: 155.15 g/mol
InChI Key: ZPNHGSNYBLXGOL-UHFFFAOYSA-N
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Description

Bacimethrin is a synthetic pyrethroid insecticide that is widely used in agriculture, forestry, and public health. It is a broad-spectrum insecticide that is highly effective against a wide variety of insects, including mosquitoes, flies, moths, and ants. It has a low mammalian toxicity, making it an ideal choice for pest control. It is also used in the control of fleas, ticks, and other arthropod pests.

Scientific Research Applications

Thiamine Antagonism in Microbial Growth

Bacimethrin, a thiamine antagonist, has been studied for its role in inhibiting the growth of bacteria like Salmonella enterica. It targets thiamine biosynthesis by mimicking the 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) moiety of thiamine. Research has revealed that mutations in specific genes (like thiD) can result in this compound resistance. This suggests a significant role of this compound in studying microbial resistance and thiamine biosynthesis mechanisms (Zilles, Croal, & Downs, 2000).

Inhibition of Thiamin-Utilizing Enzymes

Further studies have shown that this compound undergoes transformation by thiamin biosynthetic enzymes into a compound that inhibits key thiamin pyrophosphate utilizing enzymes in bacteria like Escherichia coli. This highlights this compound’s potential as a tool to understand the biochemical pathways involving thiamin in various microorganisms (Reddick et al., 2001).

This compound Biosynthesis in Clostridium botulinum

This compound-derived compounds can disrupt metabolic pathways in microbes. The discovery of the this compound biosynthetic gene cluster in Clostridium botulinum and the in vitro reconstitution of its biosynthesis from cytidine 5′-monophosphate opens new avenues for research in microbial genetics and biochemistry (Cooper, O’Leary, & Begley, 2014).

Impact on Thiamin Diphosphate-Dependent Enzymes

Studies have also explored the interaction between this compound-derived compounds and thiamin diphosphate-dependent enzymes in various organisms. This research provides insight into how these compounds influence enzyme activities, potentially impacting metabolic pathways and offering a model to study enzyme inhibition and modification (Nemeria et al., 2016).

Mechanism of Action

Target of Action

Bacimethrin primarily targets the thiamin biosynthetic enzymes . These enzymes are crucial for the synthesis of thiamin, also known as vitamin B1, which is an essential nutrient for all organisms. In bacteria, these enzymes play a vital role in the biosynthesis pathway for thiamin .

Mode of Action

The mode of action of this compound involves its conversion to 2’-methoxy-thiamin pyrophosphate by the thiamin biosynthetic enzymes . This compound acts as a substitute for 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a component of thiamin, in this process . This results in the formation of 2’-methoxy-thiamin pyrophosphate, which inhibits the growth of certain bacteria like E. coli .

Biochemical Pathways

This compound affects the thiamin biosynthesis pathway . This pathway is responsible for the production of thiamin, a vital nutrient. This compound, being an analog of HMP, gets incorporated into the pathway, leading to the production of 2’-methoxy-thiamin pyrophosphate instead of thiamin . This compound binds to enzymes in place of the thiamin pyrophosphate cofactor, rendering the enzyme nonfunctional .

Pharmacokinetics

It is known that this compound is used by thiamin biosynthetic enzymes, suggesting that it is absorbed and metabolized by these enzymes .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth , as observed in E. coli . This is achieved through the production of 2’-methoxy-thiamin pyrophosphate, which inhibits key enzymes in the thiamin pyrophosphate utilizing pathway .

Action Environment

The effectiveness of this compound may be influenced by factors that affect the activity of thiamin biosynthetic enzymes, such as the availability of substrates and the presence of other compounds that may interact with these enzymes .

Future Directions

Bacimethrin is a good example of a suicide inhibitor, and although its effects can be reverted by increased thiamine concentrations, the vitamin concentration that pathogens are exposed to is usually defined within a narrow range . This suggests that this compound and its analogs could be further explored for their potential as antimicrobial agents .

Biochemical Analysis

Biochemical Properties

Bacimethrin plays a significant role in biochemical reactions by mimicking HMP and interfering with thiamine metabolism. It interacts with several key enzymes, including thiamine pyrophosphate (TPP)-dependent enzymes such as alpha-ketoglutarate dehydrogenase, transketolase, and deoxy-D-xylulose-5-phosphate synthase . This compound is converted to 2’-methoxy-thiamin pyrophosphate, which inhibits these enzymes by binding to their active sites, thereby disrupting their normal function .

Cellular Effects

This compound affects various types of cells by inhibiting thiamine-dependent enzymes, leading to disruptions in cellular metabolism. In bacterial cells, this compound inhibits the growth of thiamine-dependent bacteria by blocking the activity of essential enzymes . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to 2’-methoxy-thiamin pyrophosphate by thiamine biosynthetic enzymes . This compound then inhibits TPP-dependent enzymes by binding to their active sites, preventing the normal catalytic activity of these enzymes . This inhibition disrupts key metabolic pathways, leading to cellular dysfunction and death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but its degradation products can also inhibit thiamine-dependent enzymes . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained inhibition of enzyme activity and persistent disruptions in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can inhibit thiamine-dependent enzymes without causing significant toxicity . At high doses, this compound can cause severe toxicity, including disruptions in cellular metabolism, organ damage, and death . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to thiamine metabolism. It is converted to 2’-methoxy-thiamin pyrophosphate by thiamine biosynthetic enzymes . This compound then inhibits TPP-dependent enzymes, disrupting key metabolic pathways such as the pentose phosphate pathway and the tricarboxylic acid cycle . These disruptions lead to alterations in metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It can accumulate in certain tissues, leading to localized inhibition of thiamine-dependent enzymes . The distribution of this compound within cells can affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with thiamine-dependent enzymes . This compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles . Its activity and function are primarily determined by its interactions with cytoplasmic enzymes .

Properties

IUPAC Name

(4-amino-2-methoxypyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-11-6-8-2-4(3-10)5(7)9-6/h2,10H,3H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNHGSNYBLXGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190381
Record name Bacimethrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3690-12-8
Record name 4-Amino-2-methoxy-5-pyrimidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3690-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bacimethrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003690128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name bacimethrin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66577
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bacimethrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BACIMETHRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/378Z7N5REL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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